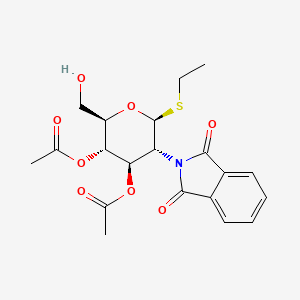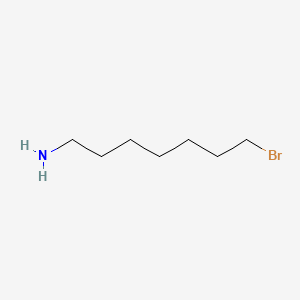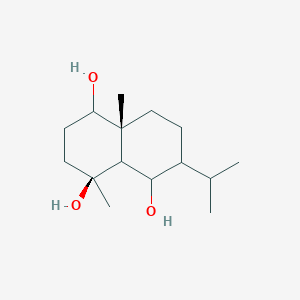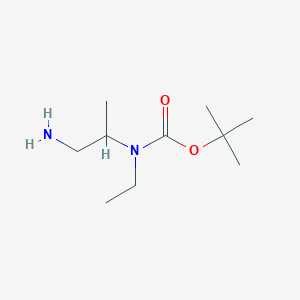
2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a piperidinone ring attached to a benzaldehyde moiety, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde typically involves the reaction of 2-ethylbenzaldehyde with piperidinone under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation reaction. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Ethyl-4-(2-oxopiperidin-1-YL)benzoic acid.
Reduction: 2-Ethyl-4-(2-oxopiperidin-1-YL)benzyl alcohol.
Substitution: Various substituted piperidinone derivatives.
Applications De Recherche Scientifique
2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde involves its interaction with specific molecular targets. The piperidinone ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. These interactions can affect various biological pathways, contributing to the compound’s bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(2-oxopiperidin-1-YL)benzoate: Similar structure but with an ester group instead of an aldehyde group.
4-[(2-oxopiperidin-1-yl)methyl]benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.
Ethyl (1-Benzyl-2-oxopiperidin-4-yl)acetate: Features a benzyl group and an acetate ester.
Uniqueness
2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde is unique due to its specific combination of a piperidinone ring and an aldehyde group, which imparts distinct reactivity and potential bioactivity. This combination makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Propriétés
Formule moléculaire |
C14H17NO2 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
2-ethyl-4-(2-oxopiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C14H17NO2/c1-2-11-9-13(7-6-12(11)10-16)15-8-4-3-5-14(15)17/h6-7,9-10H,2-5,8H2,1H3 |
Clé InChI |
KRAHBMOKXRCXDS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)N2CCCCC2=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(9S,10S,11S,14S,20S,21S)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B12436722.png)
![N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12436729.png)





![(2-{[(2R)-2-(dodeca-4,7,10-trienoyloxy)-3-(hexadecyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12436756.png)
![6-[2-(4-Isopropylphenyl)ethenyl]-2-methylpyridazin-3-one](/img/structure/B12436760.png)
